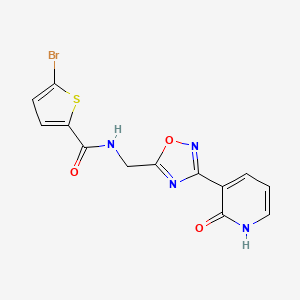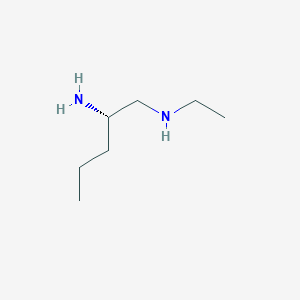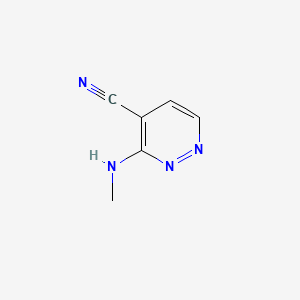
5-bromo-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of molecules that exhibit a complex structure incorporating multiple heterocyclic rings. These types of compounds are often explored for their potential pharmacological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. They are synthesized through multi-step chemical reactions that involve the formation of heterocyclic rings and functionalization of these rings with various substituents.
Synthesis Analysis
The synthesis of complex molecules like this compound typically involves the construction of heterocyclic cores followed by functionalization steps. For example, Anuradha et al. (2014) described the synthesis of a related heterocyclic compound where the key steps involved N1-arylation and subsequent conversion to a diethylamide, demonstrating the types of reactions that may be involved in synthesizing similar compounds (Anuradha et al., 2014).
Molecular Structure Analysis
The structure of such compounds is typically characterized using spectroscopic techniques such as FT-IR, NMR (both 1H and 13C), and X-ray crystallography. These methods allow for the detailed elucidation of the molecular framework, including the arrangement of atoms, bond lengths, angles, and the overall 3D conformation of the molecule. For instance, the study by Sharma et al. (2016) on a structurally related compound employed X-ray diffraction to establish its configuration, highlighting the utility of these techniques in understanding molecular structures (Sharma et al., 2016).
Wissenschaftliche Forschungsanwendungen
Insecticidal Activity
Synthesis and Insecticidal Activity of Novel Compounds
A study by Qi et al. (2014) involved synthesizing anthranilic diamides analogs containing 1,3,4-oxadiazole rings. These compounds demonstrated significant insecticidal activities against Plutella xylostella, a common pest.
Structure-Activity Relationship in Insecticides
Another research by Li et al. (2013) focused on the structure-activity relationship of similar compounds. They found that the insecticidal activity varied with different substituents attached to the oxadiazole ring.
Pharmaceutical and Biological Applications
Potential in Antimicrobial and Antidiabetic Agents
Studies have explored the synthesis and evaluation of compounds with similar structures for their antimicrobial and antidiabetic properties. For example, Lalpara et al. (2021) synthesized and characterized certain derivatives for potential antimicrobial applications.
Development of Antioxidants
Tumosienė et al. (2019) synthesized novel derivatives with antioxidant activity. These compounds were tested and showed promising results as potent antioxidants, as detailed in their study Tumosienė et al. (2019).
Material Science Applications
Organic Photovoltaics and Polymer Science
The synthesis of thiophene-based π-conjugated polymers containing oxadiazole or thiadiazole moieties and their application in organic photovoltaics was explored by Higashihara et al. (2012). This study contributes to the development of new materials for solar cells.
Photostabilization of Poly(vinyl chloride)
New thiophene derivatives were synthesized and used as photostabilizers for rigid poly(vinyl chloride), indicating potential applications in material preservation, as studied by Balakit et al. (2015).
Eigenschaften
IUPAC Name |
5-bromo-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4O3S/c14-9-4-3-8(22-9)13(20)16-6-10-17-11(18-21-10)7-2-1-5-15-12(7)19/h1-5H,6H2,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHYYSITVBLYHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NOC(=N2)CNC(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2489951.png)
![1-cinnamyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B2489952.png)

![5-((1-ethyl-1H-imidazol-2-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B2489956.png)
![6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide](/img/structure/B2489959.png)

![1-[3-(1-Benzyl-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2489961.png)
![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2489962.png)
![2-[(4-Bromophenyl)hydrazido]-4-(4-ethoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide](/img/structure/B2489964.png)
![(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489965.png)
![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2489966.png)
![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2489969.png)

